Ethyl 1-(3-bromophenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylate
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Overview
Description
1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a cyclohexyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Bromination: The phenyl ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(3-Chloro-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(3-Bromo-phenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the combination of the bromine atom, cyclohexyl group, and ethyl ester functional group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C18H21BrN2O2 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
ethyl 1-(3-bromophenyl)-5-cyclohexylpyrazole-4-carboxylate |
InChI |
InChI=1S/C18H21BrN2O2/c1-2-23-18(22)16-12-20-21(15-10-6-9-14(19)11-15)17(16)13-7-4-3-5-8-13/h6,9-13H,2-5,7-8H2,1H3 |
InChI Key |
MQNPVXYQDQTJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CCCCC3 |
Origin of Product |
United States |
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